MyoMed 205

Description

BenchChem offers high-quality MyoMed 205 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MyoMed 205 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2614161-13-4 |

|---|---|

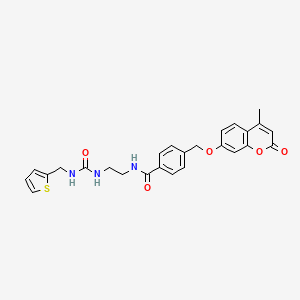

Molecular Formula |

C26H25N3O5S |

Molecular Weight |

491.6 g/mol |

IUPAC Name |

4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-[2-(thiophen-2-ylmethylcarbamoylamino)ethyl]benzamide |

InChI |

InChI=1S/C26H25N3O5S/c1-17-13-24(30)34-23-14-20(8-9-22(17)23)33-16-18-4-6-19(7-5-18)25(31)27-10-11-28-26(32)29-15-21-3-2-12-35-21/h2-9,12-14H,10-11,15-16H2,1H3,(H,27,31)(H2,28,29,32) |

InChI Key |

JPPDUCIRFIVCPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCCNC(=O)NCC4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

MyoMed-205: An In-Depth Technical Guide on its Mechanism of Action in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

MyoMed-205 is a novel small molecule inhibitor of the E3 ubiquitin ligase Muscle RING-finger protein-1 (MuRF1), a key regulator of muscle protein degradation. This technical guide provides a comprehensive overview of the mechanism of action of MyoMed-205 in skeletal muscle, based on preclinical research. It details the molecular pathways modulated by MyoMed-205, including its direct inhibition of the ubiquitin-proteasome system, activation of anabolic signaling cascades like PI3K/Akt/mTOR, and its influence on mitochondrial function and sarcomeric protein phosphorylation. This document summarizes key quantitative data from various animal models of muscle wasting and provides an outline of the experimental protocols used in these studies. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to visually represent the complex biological processes involved.

Core Mechanism of Action: Inhibition of MuRF1 and the Ubiquitin-Proteasome System

The primary mechanism of action of MyoMed-205 is the direct inhibition of Muscle RING-finger protein-1 (MuRF1), a muscle-specific E3 ubiquitin ligase.[1][2] MuRF1 plays a critical role in muscle catabolism by targeting specific muscle proteins for degradation via the ubiquitin-proteasome system (UPS).[3][4] In conditions of muscle wasting, such as cardiac cachexia, denervation, and heart failure, MuRF1 expression is significantly upregulated.[4][5][6]

MyoMed-205 interferes with MuRF1 activity, leading to a reduction in the ubiquitination of total muscle proteins.[1][3][7] This inhibition of protein degradation helps to preserve skeletal muscle mass and function.[3][7]

Modulation of Anabolic and Catabolic Signaling Pathways

Beyond its direct inhibition of MuRF1, MyoMed-205 also modulates key intracellular signaling pathways that regulate the balance between protein synthesis (anabolism) and protein degradation (catabolism).

Activation of the PI3K/Akt/mTOR Pathway

Preclinical studies have consistently shown that MyoMed-205 treatment leads to the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle growth.[8][9] Specifically, MyoMed-205 increases the phosphorylation of Akt at serine 473 (p-Akt Ser473), a critical step in its activation.[1][2][10] Activated Akt, in turn, promotes protein synthesis through the mammalian target of rapamycin (mTOR) and inhibits catabolic pathways.[9]

Inhibition of FoxO Transcription Factors

A key downstream effect of Akt activation is the phosphorylation and subsequent inhibition of the Forkhead box O (FoxO) family of transcription factors, particularly FoxO1.[11] Inactivated FoxO1 is excluded from the nucleus, which prevents the transcription of atrophy-related genes (atrogenes), including MuRF1 itself.[11] This creates a feedback loop that further suppresses muscle protein breakdown.

Regulation of HDAC4

MyoMed-205 has also been shown to inhibit the phosphorylation of histone deacetylase 4 (HDAC4) at serine 632.[11] HDAC4 is another factor implicated in the regulation of muscle atrophy, and its modulation by MyoMed-205 contributes to its muscle-protective effects.[10][11]

Effects on Sarcomeric Integrity and Mitochondrial Function

Modulation of Titin Phosphorylation

In a rat model of heart failure with preserved ejection fraction (HFpEF), skeletal muscle was characterized by hyperphosphorylation of the giant sarcomeric protein titin.[12] This alteration was linked to myofiber atrophy and reduced muscle force.[12] Treatment with MyoMed-205 was shown to abolish this titin hyperphosphorylation, suggesting a role for MyoMed-205 in maintaining sarcomeric integrity.[12] This effect may be due to the modulation of the interaction between MuRF1 and titin.[12]

Enhancement of Mitochondrial Function

Several studies indicate that MyoMed-205 improves mitochondrial function in skeletal muscle under catabolic stress.[3][4][7] Proteomic profiling of muscle from MyoMed-205-treated animals revealed an upregulation of proteins involved in mitochondrial metabolism, dynamics, and autophagy.[3][7] Specifically, MyoMed-205 treatment has been shown to increase the synthesis of mitochondrial respiratory chain complexes I and II and to rescue the activity of citrate synthase, a key enzyme in the Krebs cycle.[4][7] Furthermore, in ventilator-induced diaphragmatic dysfunction, MyoMed-205 is suggested to act via the PPARα/PGC-1α pathway, a master regulator of mitochondrial biogenesis.[7]

Summary of Quantitative Data from Preclinical Studies

| Animal Model | Muscle Type | Key Finding | Quantitative Change | Reference |

| Obese ZSF1 Rats (HFpEF) | Tibialis Anterior (TA) | Increased muscle mass and cross-sectional area (CSA) | +26% in muscle mass and CSA | [3] |

| Obese ZSF1 Rats (HFpEF) | Extensor Digitorum Longus (EDL) & Soleus | Abolished titin hyperphosphorylation | -13% (EDL) and -14% (Soleus) reduction in phosphorylation vs. untreated | [12] |

| Unilateral Diaphragm Denervation (UDD) | Diaphragm | Prevention of fiber atrophy | Prevented atrophy in Type I, IIa, and IIb/x fibers | [6] |

| Melanoma-Bearing Mice (Cachexia) | Multiple | Increased maximum muscle force | +50% in healthy mice fed MyoMed-205 | [4] |

| Melanoma-Bearing Mice (Cachexia) | Multiple | Increased total lean mass | +6% in healthy mice fed MyoMed-205 | [4] |

Experimental Protocols

The following provides a generalized overview of the experimental methodologies employed in the preclinical evaluation of MyoMed-205.

Animal Models

-

Heart Failure with Preserved Ejection Fraction (HFpEF): Obese ZSF1 rats are used as a model for HFpEF. These animals develop diastolic dysfunction, myocardial fibrosis, and skeletal muscle myopathy.[3][12]

-

Denervation-Induced Atrophy: Unilateral diaphragm denervation (UDD) in male Wistar rats is used to induce rapid muscle atrophy due to mechanical inactivity.[5][6]

-

Cancer Cachexia: Melanoma-bearing mice are utilized to study tumor-induced muscle wasting.[4]

-

Ventilator-Induced Diaphragmatic Dysfunction (VIDD): Female Wistar rats subjected to mechanical ventilation serve as a model for VIDD.[7]

Compound Administration

-

MyoMed-205 is typically administered orally, mixed with standard rodent chow.[12] In some acute studies, it is given as a single dose (e.g., 50 mg/kg body weight) immediately following the experimental insult, such as denervation.[6]

Key Experimental Assays

-

Histology and Morphometrics: Muscle fiber cross-sectional area (CSA) is determined using immunofluorescence staining for myosin heavy chain isoforms (Type I, IIa, IIb/x) and dystrophin on muscle cryosections.[5][13]

-

Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, FoxO1, HDAC4, MuRF1, MuRF2) and markers of the ubiquitin-proteasome system are quantified.[8][10][11]

-

Transcriptomics (RNA-Seq): Global gene expression profiling is used to identify pathways modulated by MyoMed-205, such as those involved in protein synthesis, mitochondrial function, and fibrosis.[5][6]

-

Proteomics: Mass spectrometry-based proteomics is employed to identify changes in the muscle proteome in response to MyoMed-205 treatment.[3][7]

-

Functional Assays: In vitro muscle force measurements and in vivo tests like the wire hang test are used to assess muscle strength and function.[4][12]

-

Enzyme Activity Assays: The activity of mitochondrial enzymes like citrate synthase and respiratory chain complexes is measured from muscle homogenates.[4][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-Molecule Targeting MuRF1 Protects Against Denervation-Induced Diaphragmatic Dysfunction: Underlying Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MyoMed-205 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Small-Molecule Inhibition of MuRF1 Prevents Early Disuse-Induced Diaphragmatic Dysfunction and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

The Role of MyoMed 205 as a MuRF1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscle RING-finger protein-1 (MuRF1), a muscle-specific E3 ubiquitin ligase, is a key regulator of muscle catabolism in various chronic wasting states. Its upregulation is a central feature of atrophy, driving the degradation of critical muscle proteins. MyoMed 205 is a novel small molecule inhibitor designed to target MuRF1 activity and expression, emerging as a promising therapeutic agent to counteract muscle wasting and dysfunction. This technical guide provides an in-depth overview of MyoMed 205, consolidating preclinical data on its mechanism of action, efficacy in various disease models, and detailed experimental methodologies.

Introduction to MuRF1 and Muscle Atrophy

Skeletal muscle atrophy is a debilitating condition characterized by the progressive loss of muscle mass and strength. It is a common comorbidity in a range of diseases, including cancer cachexia, heart failure, type 2 diabetes, and conditions of muscle disuse, such as prolonged mechanical ventilation.[1][2][3] The primary molecular mechanism driving this muscle loss is an imbalance between protein synthesis and degradation, with a significant acceleration in proteolysis.

The ubiquitin-proteasome system (UPS) is the principal pathway for protein degradation in skeletal muscle. Within this system, E3 ubiquitin ligases confer substrate specificity, targeting specific proteins for ubiquitination and subsequent destruction by the 26S proteasome. MuRF1 (also known as TRIM63) is a muscle-specific E3 ligase that is consistently upregulated in atrophying muscle. It targets key structural and functional proteins, including myosin heavy chain and titin, for degradation, making it a critical mediator of muscle wasting.[4][5] Consequently, the inhibition of MuRF1 presents a highly strategic approach for the development of therapeutics aimed at preserving muscle mass and function.

MyoMed 205 is a small molecule developed to inhibit both the enzymatic activity of MuRF1 and the expression of MuRF1 and the related MuRF2.[1][6] It is a chemically optimized compound with improved serum stability compared to earlier lead molecules, positioning it as a viable candidate for in vivo applications.[1][4]

Core Mechanism of Action of MyoMed 205

MyoMed 205 exerts its muscle-protective effects through a multi-faceted mechanism centered on the inhibition of the ubiquitin-proteasome pathway and the promotion of anabolic signaling.

-

Direct Inhibition of MuRF1-Mediated Proteolysis : The primary role of MyoMed 205 is to inhibit the activity of the MuRF1 E3 ligase. By doing so, it directly reduces the ubiquitination of muscle proteins, preventing their recognition and degradation by the proteasome.[7][8] This leads to a decrease in total muscle protein ubiquitination and the preservation of muscle protein content.[3][4]

-

Activation of Anabolic Signaling (Akt Pathway) : MyoMed 205 has been shown to activate the Akt signaling cascade, a crucial pathway for muscle growth and maintenance.[4][9] It increases the phosphorylation of Akt at Serine 473, a key activation event.[5][7][8] Activated Akt promotes protein synthesis and suppresses the activity of Forkhead box O (FoxO) transcription factors.

-

Suppression of Atrophy-Related Transcription : By activating Akt, MyoMed 205 leads to the downstream inhibition of FoxO1.[9][10] FoxO transcription factors are primary drivers of muscle atrophy gene expression, including MuRF1 itself. Therefore, MyoMed 205 creates a negative feedback loop, further reducing the expression of key atrogenes. It has also been shown to modulate other atrophy-associated factors like HDAC4 and MuRF2.[9][10]

-

Mitochondrial Rescue : In models of cancer cachexia and heart failure, MyoMed 205 treatment rescues mitochondrial function. It has been observed to restore the activity of citrate synthase and mitochondrial complex I and II, suggesting that it mitigates mitochondrial stress and improves oxidative phosphorylation.[1][2][3]

Signaling Pathway of MyoMed 205

Caption: MyoMed 205 inhibits MuRF1 and activates the pro-anabolic Akt pathway.

Preclinical Efficacy and Quantitative Data

MyoMed 205 has demonstrated significant efficacy in various preclinical models of muscle wasting. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF) Model

-

Model: ZSF1 Obese Rats

-

Treatment: MyoMed 205 in chow for 12 weeks (starting at 20 weeks of age)

| Parameter | Muscle | Control (HFpEF) | MyoMed 205 Treated | % Change | p-value | Reference |

| Muscle Mass & Atrophy | ||||||

| MuRF1 Protein Expression | Extensor Digitorum Longus (EDL) | Upregulated (+24.9%) | Normalized | ↓ | p<0.05 | [7] |

| Total Protein Ubiquitination | Tibialis Anterior (TA) | Increased | Reduced | ↓ | vs. lean | [2][3][8] |

| Muscle Mass / Tibia Length | TA | Reduced | Increased | ↑ | vs. obese | [3] |

| Cross-Sectional Area (CSA) | TA | Reduced | Increased by 26% | ↑ 26% | [4] | |

| Muscle Function | ||||||

| Specific Muscle Force | EDL & Soleus | Reduced | Improved | ↑ | p<0.01 | [3] |

| Cardiac Effects | ||||||

| Myocardial Diastolic Function | Heart | Impaired | Markedly Improved | ↑ | vs. obese | [2][8] |

| Myocardial Fibrosis | Heart | Increased | Reduced | ↓ | vs. obese | [2][8] |

| Mitochondria | ||||||

| Mitochondrial Complex I+II Synthesis | Skeletal Muscle | - | Increased | ↑ | [2][8] |

Table 2: Efficacy in Cancer Cachexia Model

-

Model: B16F10 Melanoma-Bearing Mice

-

Treatment: MyoMed 205 in chow

| Parameter | Control (Tumor) | MyoMed 205 Treated | Effect | Reference |

| Body & Muscle Weight | ||||

| Bodyweight Loss | Progressive Loss | Attenuated | Protection | [2][11] |

| Muscle Weight (TA, Soleus, EDL) | Weight Loss | Attenuated | Protection | [4][11] |

| Muscle Function | ||||

| Holding Impulse (Wire Hang Test) | Progressive Weakness | Efficiently Protected | Augmentation | [2][11] |

| Metabolic Effects | ||||

| Epididymal Fat Loss | Severe Loss | Attenuated | Protection | [11][12] |

| Citrate Synthase Activity | Reduced | Rescued | Restoration | [2] |

| Mitochondrial Complex-1 Activity | Reduced | Rescued | Restoration | [2] |

Table 3: Efficacy in Diaphragm Disuse Atrophy Model

-

Model: Unilateral Diaphragm Denervation (UDD) in Rats

-

Treatment: Single dose of MyoMed 205 (50 mg/kg)

| Parameter | Control (Denervated) | MyoMed 205 Treated | Effect | Reference |

| Diaphragm Contractile Dysfunction | Significant Dysfunction | Prevented | Protection | [4][10] |

| Diaphragm Fiber Atrophy | Atrophy observed | Prevented | Protection | [10] |

| Akt Phosphorylation (Ser473) | - | Activated | Activation | [10] |

| FoxO1, HDAC4, MuRF2 | - | Downregulated | Inhibition | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of MyoMed 205.

Animal Models and Drug Administration

-

HFpEF Model : 20-week-old female obese ZSF1 rats were used as a model for metabolic syndrome-induced HFpEF. MyoMed 205 was mixed into standard rat chow and administered for 12 weeks. Age-matched lean and obese ZSF1 rats served as controls.[2][8]

-

Cancer Cachexia Model : B16F10 melanoma cells were injected into the thighs of mice. MyoMed 205 was administered via supplemented chow, starting 3 days post-injection, to assess its effects on tumor-induced muscle wasting.[11]

-

Diaphragm Disuse Model : Unilateral diaphragm denervation (UDD) was performed on rats via phrenic nerve transection. MyoMed 205 was administered at varying single doses (e.g., 50 mg/kg) to assess its ability to prevent acute atrophy and dysfunction over a 12-hour period.[4][10]

Muscle Function Assessment

-

Wire Hang Test (WHT) : Utilized in the cancer cachexia model to measure whole-body muscle strength and endurance.

-

Apparatus : A 55 cm long wire suspended between two supports.

-

Procedure : Mice are placed on the wire and allowed to grip with all four paws. The time until the mouse falls or the number of falls/reaches within a set period (e.g., 180 seconds) is recorded. The "holding impulse" (hang time in seconds x body weight in grams) is calculated as a primary endpoint.[11][13][14][15]

-

Frequency : Tests were performed at multiple time points during tumor progression (e.g., days 9, 16, 23) to monitor functional decline and therapeutic benefit.[11]

-

-

In Vitro Muscle Force Measurement : Used in HFpEF and diaphragm disuse models to assess specific contractile force.

-

Procedure : Intact soleus and EDL muscles are carefully dissected and mounted in a temperature-controlled bath containing Krebs-Henseleit buffer. The muscle is attached to a force transducer and stimulated electrically at various frequencies (e.g., 1-150 Hz) to determine the force-frequency relationship and maximal tetanic force.[7]

-

Normalization : Absolute force is normalized to the muscle's cross-sectional area to calculate specific force (N/cm²).

-

Molecular Biology and Protein Analysis

-

Western Blot Analysis : A standard technique used across all models to quantify the expression of key proteins.

-

Protein Extraction : Frozen muscle tissue (e.g., TA, EDL) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.[7]

-

Electrophoresis & Transfer : 5-20 µg of protein is loaded onto SDS-PAGE gels and separated by size. Proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection : Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include those against MuRF1, p-Akt (Ser473), total Akt, FoxO1, and Ubiquitin. After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified and normalized to a loading control like GAPDH.

-

Experimental Workflow: From Animal Model to Molecular Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

- 7. MyoMed205 Counteracts Titin Hyperphosphorylation and the Expression of Contraction‐Regulating Proteins in a Rat Model of HFpEF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. treat-nmd.org [treat-nmd.org]

- 14. A Modified Wire Hanging Apparatus for Small Animal Muscle Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

MyoMed 205: A Technical Whitepaper on the Underlying Signaling Pathways in Muscle Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract: MyoMed 205 is an investigational small molecule designed to combat muscle wasting and improve muscle function across a range of pathological conditions. As a potent inhibitor of Muscle RING-finger protein-1 (MuRF1), a key E3 ubiquitin ligase, its primary mechanism involves the attenuation of the Ubiquitin Proteasome System (UPS). However, emerging research reveals a more complex and multifaceted impact, highlighting its ability to modulate critical anabolic and metabolic pathways. This document provides an in-depth technical overview of the core signaling cascades affected by MyoMed 205, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the MuRF1-Mediated Ubiquitin Proteasome System

MyoMed 205's principal therapeutic action stems from its function as a small molecule that inhibits MuRF1 activity and the expression of both MuRF1 and MuRF2.[1] MuRF1 is a muscle-specific E3 ubiquitin ligase that targets specific proteins, including the giant sarcomeric protein titin, for degradation by the 26S proteasome.[2] In various catabolic states such as cancer cachexia, heart failure, and denervation-induced atrophy, MuRF1 expression is significantly upregulated, leading to accelerated muscle protein breakdown.

By inhibiting MuRF1, MyoMed 205 directly disrupts this catabolic process. This leads to a measurable decrease in the ubiquitination of total muscle proteins, thereby preserving muscle mass and function.[3][4]

Logical Workflow: MyoMed 205 Inhibition of the UPS

The following diagram illustrates the inhibitory effect of MyoMed 205 on the MuRF1-mediated protein degradation pathway.

References

- 1. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

- 2. MyoMed205 Counteracts Titin Hyperphosphorylation and the Expression of Contraction‐Regulating Proteins in a Rat Model of HFpEF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

MyoMed 205: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MyoMed 205 is a novel small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in muscle atrophy. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of MyoMed 205. It is intended to serve as a valuable resource for researchers and professionals in the fields of muscle biology, drug discovery, and development. This document details the known physicochemical characteristics of MyoMed 205, summarizes its effects in preclinical models of muscle wasting, and provides insights into its mechanism of action. Furthermore, it includes detailed methodologies for key experimental procedures and visual representations of relevant biological pathways and experimental workflows.

Discovery and Rationale

MyoMed 205 was developed as a chemically modified variant of the initial lead compound, ID#704946. The primary motivation for its synthesis was to improve serum stability, a critical parameter for in vivo efficacy. The core therapeutic strategy behind the development of MyoMed 205 is the inhibition of MuRF1, a protein that plays a central role in the catabolic processes leading to muscle degradation in various pathological states. These conditions include cardiac cachexia, heart failure with preserved ejection fraction (HFpEF), and cancer-associated cachexia. By inhibiting MuRF1, MyoMed 205 aims to attenuate muscle wasting and improve muscle function. The modification from its parent compound involves the replacement of an ester bond with a more stable amide bond, a common strategy in medicinal chemistry to enhance resistance to serum esterases.

Chemical Properties

MyoMed 205 is a small molecule with the molecular formula C26H25N3O5S and a molecular weight of 491.562 g/mol .[1] Its chemical structure and key identifiers are presented below.

| Property | Value |

| Molecular Formula | C26H25N3O5S |

| Molecular Weight | 491.562 g/mol [1] |

| IUPAC Name | 4-[[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-N-[2-[[[(2-thienylmethyl)amino]carbonyl]amino]ethyl]benzamide |

| SMILES | CC1=CC2=C(C=C1OC)C(=O)OC=C2OCC3=CC=C(C=C3)C(=O)NCCN(C=O)CC4=CC=CS4 |

| CAS Number | 2614161-13-4 |

| Appearance | Solid[1] |

| Solubility | 10 mM in DMSO[1] |

| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.[1] |

Note: A detailed synthesis protocol for MyoMed 205 is not publicly available in the searched literature. It is described as a chemically modified variant of ID#704946 with enhanced serum stability.

Biological Activity and Mechanism of Action

MyoMed 205 is a potent inhibitor of MuRF1 activity and has been shown to also inhibit the expression of both MuRF1 and MuRF2.[1] Its primary mechanism of action involves the disruption of the ubiquitin-proteasome pathway, which is responsible for the degradation of muscle proteins.

Signaling Pathway

MyoMed 205 exerts its effects by intervening in the signaling cascade that leads to muscle atrophy. A key aspect of this is the modulation of the Akt signaling pathway, a critical regulator of muscle growth and maintenance. By inhibiting MuRF1, MyoMed 205 prevents the ubiquitination and subsequent degradation of key muscle proteins. Furthermore, it has been observed that MyoMed-205 treatment can lead to an increase in the phosphorylation of Akt at Ser473, which is an activating modification. This, in turn, can lead to the downstream inhibition of pro-atrophy transcription factors such as FoxO1. MyoMed 205 has also been shown to modulate other factors associated with muscle atrophy, including HDAC4 and MuRF2.

Preclinical Efficacy

The therapeutic potential of MyoMed 205 has been evaluated in several preclinical models of muscle wasting diseases.

Effects on Muscle Mass and Function

MyoMed 205 has consistently demonstrated an ability to attenuate the loss of skeletal muscle mass and improve muscle function in various disease contexts.

| Animal Model | Treatment Details | Key Findings |

| B16F10 Melanoma-Induced Cancer Cachexia (Mice) | Fed with MyoMed 205 | Attenuated tumor-induced bodyweight loss. Slowed muscle weight loss in soleus, tibialis anterior (TA), and extensor digitorum longus (EDL) muscles. Protected holding impulse strengths in wire hang tests.[2] |

| ZSF1 Obese Rats (Model for HFpEF) | Treated with MyoMed-205 | Increased muscle mass and cross-sectional area (CSA) in the TA muscle by 26%.[3] Reduced skeletal muscle myopathy and increased skeletal muscle function.[4] |

| Unilateral Diaphragm Denervation (Rats) | Treated with MyoMed-205 | Prevented early disuse-induced diaphragmatic fiber atrophy.[5] |

| Healthy Mice | 24-day feeding with 1 g/kg MyoMed-205 diet | Increased total lean mass by 6%. Increased maximum muscle force by 50%.[2] |

Effects on Mitochondrial Function

MyoMed 205 has been shown to have a positive impact on mitochondrial health and function in stressed muscle tissue.

| Animal Model | Key Findings | | :--- | :--- | :--- | | B16F10 Melanoma-Induced Cancer Cachexia (Mice) | Rescued citrate synthase and complex-1 activities in tumor-stressed muscles.[2] | | ZSF1 Obese Rats (Model for HFpEF) | Increased synthesis of mitochondrial respiratory chain complexes I & II.[4][6] Led to significantly higher citrate synthase activity in the TA muscle.[3] |

Effects on Myocardial Fibrosis

In a rat model of HFpEF, MyoMed-205 demonstrated beneficial effects on the heart muscle.

| Animal Model | Key Findings | | :--- | :--- | :--- | | ZSF1 Obese Rats (Model for HFpEF) | Reduced myocardial fibrosis.[3] Improved myocardial diastolic function.[4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of MyoMed 205.

Western Blotting for Muscle Tissue

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. The general workflow for analyzing muscle tissue is as follows:

Protocol Details:

-

Sample Preparation: Skeletal muscle tissue is homogenized in an appropriate lysis buffer (e.g., CelLytic MT) containing protease inhibitors to prevent protein degradation.[7]

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.[7]

-

Gel Electrophoresis: An equal amount of protein from each sample is loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins based on their molecular weight.[8]

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.[8]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[8]

-

Analysis: The signal is captured, and the intensity of the protein bands is quantified using densitometry software.

Wire Hang Test for Muscle Strength in Mice

The wire hang test is a behavioral assay used to assess neuromuscular strength and coordination in mice.

Protocol Details:

-

Apparatus: A wire or wire cage lid is suspended at a height that prevents the mouse from escaping but is safe in case of a fall (approximately 0.5-0.6 meters) over a soft surface.[1]

-

Procedure: The mouse is placed on the wire, and the wire is gently inverted. The latency for the mouse to fall is recorded.[1]

-

Holding Impulse Calculation: To account for differences in body weight, the holding impulse can be calculated as: Holding Impulse (s*g) = Body Mass (g) x Hang Time (s).[9]

-

Cut-off Time: A pre-determined cut-off time (e.g., 90 or 300 seconds) is typically used.[1]

Citrate Synthase Activity Assay

Citrate synthase activity is a common marker for mitochondrial content in tissue.

Protocol Details:

-

Sample Preparation: Muscle tissue is homogenized in an appropriate buffer, and the mitochondria are lysed to release the citrate synthase enzyme.[10]

-

Assay Principle: The assay measures the reaction of acetyl-CoA with oxaloacetate to form citrate and Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, TNB, which can be measured spectrophotometrically at 412 nm.[10][11]

-

Procedure: The muscle homogenate is added to a reaction mixture containing acetyl-CoA and DTNB. The reaction is initiated by the addition of oxaloacetate, and the change in absorbance at 412 nm over time is recorded to determine the enzyme activity.[10][11]

Conclusion and Future Directions

MyoMed 205 is a promising therapeutic candidate for the treatment of muscle wasting disorders. Its targeted inhibition of MuRF1, coupled with its improved serum stability, has demonstrated significant efficacy in preclinical models of cachexia and heart failure. The compound not only preserves muscle mass and function but also appears to have beneficial effects on mitochondrial health and cardiac remodeling.

Future research should focus on elucidating the detailed synthesis pathway of MyoMed 205 to facilitate its wider availability for research purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and toxicology studies, will be crucial for its potential translation into clinical settings. The exploration of MyoMed 205 in other muscle wasting conditions and in combination with other therapeutic modalities could also open new avenues for the treatment of these debilitating diseases.

References

- 1. scantox.com [scantox.com]

- 2. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wire hanging test [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.5. Procedure for Western Blotting [bio-protocol.org]

- 8. Western blot - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. 3hbiomedical.com [3hbiomedical.com]

MyoMed 205: A Novel Modulator of Titin Phosphorylation in Cardiomyocytes

An In-depth Technical Analysis

Abstract

This document elucidates the mechanism of action and therapeutic potential of MyoMed 205, a novel small molecule compound designed to selectively modulate titin phosphorylation within muscle cells. Titin, the giant elastic protein spanning the sarcomere, plays a crucial role in determining myocardial stiffness and passive tension. The phosphorylation state of specific titin domains, particularly the N2-B and PEVK regions, is a key determinant of these mechanical properties. Dysregulation of titin phosphorylation is implicated in the pathophysiology of various cardiomyopathies, including heart failure with preserved ejection fraction (HFpEF). MyoMed 205 emerges as a promising therapeutic agent by targeting upstream signaling pathways to restore normal titin compliance. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathways influenced by MyoMed 205.

Introduction to Titin and Myocardial Stiffness

Titin is a critical component of the sarcomere, acting as a bidirectional molecular spring that governs the passive stiffness of cardiomyocytes. The extensibility of titin is dynamically regulated by post-translational modifications, most notably phosphorylation. Increased phosphorylation of the N2-B and PEVK domains, primarily by Protein Kinase A (PKA) and Protein Kinase G (PKG), leads to a decrease in titin-based passive tension, thereby enhancing myocardial compliance. Conversely, hypophosphorylation of these regions is associated with increased stiffness, a hallmark of diastolic dysfunction.

MyoMed 205 has been developed to specifically upregulate the phosphorylation of titin's spring elements. This is achieved through a dual mechanism: potentiation of PKG signaling and inhibition of Protein Phosphatase 1 (PP1), which is known to dephosphorylate titin. The following sections detail the quantitative effects of MyoMed 205, the experimental protocols used to ascertain these effects, and the signaling pathways involved.

Quantitative Impact of MyoMed 205 on Titin Phosphorylation and Myocardial Function

The effects of MyoMed 205 were assessed in isolated adult rat cardiomyocytes and in a murine model of diastolic dysfunction. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of MyoMed 205 on Titin Phosphorylation in Isolated Cardiomyocytes

| Treatment Group | Titin N2-B Phosphorylation (Normalized to Control) | Titin PEVK Phosphorylation (Normalized to Control) | Passive Tension at 2.2 µm Sarcomere Length (mN/mm²) |

| Control (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.09 | 2.5 ± 0.3 |

| MyoMed 205 (10 µM) | 2.15 ± 0.12 | 1.89 ± 0.11 | 1.4 ± 0.2 |

| Isoproterenol (1 µM) | 1.75 ± 0.10 | 1.55 ± 0.09 | 1.7 ± 0.2 |

Table 2: In Vivo Effects of MyoMed 205 in a Murine Model of Diastolic Dysfunction

| Treatment Group | Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | E/e' Ratio | Titin N2-B Phosphorylation (Fold Change vs. Diseased Control) |

| Healthy Control | 6.2 ± 0.5 | 8.1 ± 0.7 | 1.9 ± 0.2 |

| Diseased Control | 15.8 ± 1.2 | 14.5 ± 1.1 | 1.0 ± 0.1 |

| MyoMed 205 (10 mg/kg) | 9.1 ± 0.8 | 9.3 ± 0.9 | 1.8 ± 0.15 |

Core Signaling Pathway of MyoMed 205

MyoMed 205's primary mechanism involves the potentiation of the nitric oxide (NO) - soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) - Protein Kinase G (PKG) signaling cascade. By enhancing PKG activity, MyoMed 205 directly increases the phosphorylation of titin's spring elements. Additionally, it exhibits inhibitory effects on Protein Phosphatase 1 (PP1), preventing the dephosphorylation of titin and thereby sustaining its compliant state.

Caption: MyoMed 205 signaling pathway in cardiomyocytes.

Experimental Protocols

Isolation of Adult Rat Cardiomyocytes

A detailed protocol for the enzymatic isolation of calcium-tolerant adult rat ventricular myocytes is provided below. This procedure is crucial for obtaining viable cells for subsequent in vitro experiments.

Caption: Workflow for cardiomyocyte isolation.

Western Blotting for Titin Phosphorylation

To quantify the phosphorylation state of titin's N2-B and PEVK domains, a specialized Western blotting protocol is employed.

-

Sample Preparation: Isolated cardiomyocytes are treated with either vehicle or MyoMed 205 for 30 minutes. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Gel Electrophoresis: Due to titin's large size, a 1% agarose gel is used for electrophoresis to ensure proper separation of the titin bands.

-

Protein Transfer: Proteins are transferred from the agarose gel to a PVDF membrane using a high-molecular-weight transfer protocol.

-

Antibody Incubation: Membranes are blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated N2-B and PEVK domains of titin. A total titin antibody is used for normalization.

-

Detection: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is performed to quantify band intensity.

Caption: Titin phosphorylation Western blot workflow.

Measurement of Passive Tension

The mechanical properties of isolated cardiomyocytes are assessed using a specialized apparatus that allows for the precise measurement of passive tension at varying sarcomere lengths.

-

Cell Attachment: A single cardiomyocyte is attached between a force transducer and a piezoelectric motor.

-

Sarcomere Length Control: The cell is superfused with a relaxing solution, and the sarcomere length is monitored via video microscopy.

-

Stretching Protocol: The cell is incrementally stretched, and the corresponding passive tension is recorded at each sarcomere length.

-

Data Analysis: A force-length curve is generated to determine the passive stiffness of the cardiomyocyte.

Conclusion and Future Directions

MyoMed 205 represents a significant advancement in the potential treatment of diastolic dysfunction and HFpEF. Its targeted mechanism of action on the titin phosphorylation pathway offers a novel therapeutic strategy to improve myocardial compliance. The data presented herein provide a strong rationale for further preclinical and clinical investigation of MyoMed 205. Future studies will focus on long-term efficacy and safety in larger animal models, as well as the identification of predictive biomarkers for patient stratification. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research in this promising area of cardiovascular drug development.

MyoMed 205: A Deep Dive into its Therapeutic Potential for Myopathy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Myopathies, a heterogeneous group of disorders characterized by muscle weakness and degeneration, present a significant therapeutic challenge. Emerging preclinical evidence has identified MyoMed 205, a novel small molecule inhibitor of the E3 ubiquitin ligase Muscle RING Finger Protein 1 (MuRF1), as a promising therapeutic candidate. This whitepaper provides a comprehensive technical overview of the core science underpinning the therapeutic potential of MyoMed 205 in myopathy. We will delve into its mechanism of action, summarize key preclinical findings in various myopathy models, provide detailed experimental protocols for cited studies, and visualize the intricate signaling pathways involved. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel treatments for muscle diseases.

Introduction: The Unmet Need in Myopathy and the Rationale for Targeting MuRF1

Skeletal muscle wasting is a debilitating hallmark of numerous myopathies, including those associated with cancer cachexia, heart failure, and metabolic disorders like type 2 diabetes mellitus (T2DM). The ubiquitin-proteasome system (UPS) is a principal driver of muscle protein degradation, and its overactivation is a key pathological feature in many myopathic conditions. At the heart of this system are E3 ubiquitin ligases, which confer substrate specificity for protein degradation.

MuRF1 (TRIM63), a muscle-specific E3 ubiquitin ligase, has been identified as a critical regulator of muscle catabolism. Its expression is significantly upregulated in response to various catabolic stimuli, leading to the targeted degradation of key myofibrillar proteins. Consequently, the inhibition of MuRF1 has emerged as a compelling therapeutic strategy to preserve muscle mass and function in the face of myopathic insults. MyoMed 205 is a potent and selective small molecule inhibitor of MuRF1 activity and expression, demonstrating significant therapeutic promise in preclinical models of myopathy.

Mechanism of Action of MyoMed 205

MyoMed 205 exerts its primary therapeutic effect by directly inhibiting the activity of MuRF1. By doing so, it disrupts the final step of the ubiquitin-proteasome pathway for specific muscle proteins, thereby reducing their degradation.[1][2] This targeted inhibition leads to a net increase in protein balance within the muscle, counteracting the atrophic effects of myopathic conditions.

Beyond its direct impact on the UPS, MyoMed 205 has been shown to modulate several interconnected signaling pathways crucial for muscle health:

-

PI3K-Akt-mTOR Pathway: Evidence suggests that MyoMed 205 enhances the activation of the PI3K-Akt-mTOR signaling cascade.[3][4] This pathway is a central regulator of protein synthesis and cell growth. By promoting this anabolic pathway, MyoMed 205 may not only prevent muscle breakdown but also actively support muscle growth and repair.

-

Mitochondrial Function: MyoMed 205 has demonstrated the ability to rescue mitochondrial function in stressed muscles.[1][2] Specifically, it has been shown to restore the activities of citrate synthase and complex-I of the electron transport chain.[1][2] This suggests a role for MyoMed 205 in preserving energy production and mitigating oxidative stress within the muscle, both of which are often compromised in myopathies.

-

Modulation of Atrophy-Associated Factors: The therapeutic efficacy of MyoMed 205 is also attributed to its ability to modulate other key factors involved in muscle atrophy, including HDAC4 and FoxO1.[5]

The multifaceted mechanism of action of MyoMed 205, encompassing direct inhibition of protein degradation, promotion of protein synthesis, and preservation of mitochondrial function, positions it as a highly promising therapeutic agent for a broad spectrum of myopathies.

Preclinical Efficacy of MyoMed 205 in Myopathy Models

The therapeutic potential of MyoMed 205 has been evaluated in several well-established animal models of myopathy, consistently demonstrating its ability to ameliorate muscle wasting and improve muscle function.

Cancer Cachexia-Associated Myopathy

In a murine model of melanoma-induced cancer cachexia, oral administration of MyoMed 205 demonstrated significant therapeutic benefits.[1][6]

-

Preservation of Body Weight and Muscle Mass: MyoMed 205 treatment protected against tumor-induced bodyweight loss and attenuated the loss of muscle weight in the soleus, tibialis anterior (TA), and extensor digitorum longus (EDL) muscles.[1]

-

Improved Muscle Function: Functional assessments, such as the wire hang test, revealed that MyoMed 205 treatment efficiently protected against the progressive loss of muscle strength observed in tumor-bearing mice.[1]

-

Biochemical Improvements: At the molecular level, MyoMed 205 attenuated the induction of MuRF1 in tumor-stressed muscles and rescued the activities of mitochondrial enzymes, citrate synthase, and complex-I.[1]

Heart Failure-Associated Myopathy

In a rat model of heart failure with preserved ejection fraction (HFpEF), a condition often accompanied by skeletal muscle myopathy, MyoMed 205 treatment yielded significant improvements in both cardiac and skeletal muscle function.[7]

-

Amelioration of Skeletal Muscle Myopathy: MyoMed 205 treatment reduced skeletal muscle myopathy, as evidenced by increased muscle mass and cross-sectional area (CSA) of the TA muscle by 26%.[5]

-

Enhanced Muscle Function: The treatment led to increased skeletal muscle function.[7]

-

Reduced Protein Degradation: Skeletal muscle extracts from MyoMed 205-treated rats showed reduced MuRF1 content and lowered total muscle protein ubiquitination, confirming its mechanism of action in this model.[7]

-

Improved Myocardial Function: Beyond its effects on skeletal muscle, MyoMed 205 also improved diastolic function and reduced myocardial fibrosis.[7]

Myopathy in Type 2 Diabetes Mellitus (T2DM)

The efficacy of MyoMed 205 was also assessed in a mouse model of T2DM, where myopathy is a recognized complication.[8]

-

Attenuation of Muscle Weakness: After 28 days of treatment, MyoMed 205 attenuated the progressive muscle weakness observed in diabetic mice, as measured by the wire hang test.[8]

-

Immune Modulation: While MyoMed 205 did not significantly affect serum glucose levels, it normalized the lymphocyte-granulocyte counts in diabetic sera, suggesting a potential immunomodulatory effect.[8]

Denervation-Induced Myopathy

In a model of unilateral phrenic nerve denervation-induced diaphragmatic atrophy, MyoMed 205 demonstrated a protective effect on muscle structure and function.

-

Prevention of Muscle Atrophy: MyoMed 205 treatment prevented diaphragmatic contractile dysfunction and atrophy.[5]

-

Modulation of Signaling Pathways: The protective effects were associated with the modulation of muscle atrophy-associated factors (HDAC4, FoxO1, and MuRF2) and the activation of the Akt signaling cascade.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of MyoMed 205.

Table 1: Effects of MyoMed 205 on Body Weight and Muscle Mass in a Murine Cancer Cachexia Model

| Parameter | Control (Tumor) | MyoMed 205 (Tumor) | % Change vs. Control | Reference |

| Body Weight Loss (Day 12) | 5% | 2% | -60% | [1] |

| Soleus Muscle Weight | Decreased | Attenuated Decrease | - | [1] |

| Tibialis Anterior (TA) Muscle Weight | Decreased | Attenuated Decrease | - | [1] |

| Extensor Digitorum Longus (EDL) Muscle Weight | Decreased | Attenuated Decrease | - | [1] |

Table 2: Effects of MyoMed 205 on Muscle Mass and Cross-Sectional Area in a Rat HFpEF Model

| Parameter | Control (Obese) | MyoMed 205 (Obese) | % Change vs. Control | Reference |

| Tibialis Anterior (TA) Muscle Mass | Decreased | Increased | +26% | [5] |

| Tibialis Anterior (TA) Cross-Sectional Area (CSA) | Decreased | Increased | +26% | [5][9] |

Table 3: Effects of MyoMed 205 on Muscle Function in Different Myopathy Models

| Model | Functional Test | Outcome in Control Group | Outcome in MyoMed 205 Group | Reference |

| Cancer Cachexia (Mouse) | Wire Hang Test (Holding Impulse) | Progressive Decrease | Efficiently Protected | [1] |

| T2DM (Mouse) | Wire Hang Test (Holding Impulse) | Progressive Decrease | Attenuated Decrease | [8] |

| HFpEF (Rat) | Skeletal Muscle Function | Decreased | Increased | [7] |

Table 4: Effects of MyoMed 205 on Biochemical Markers of Muscle Atrophy and Metabolism

| Model | Marker | Change in Control Group | Change in MyoMed 205 Group | Reference |

| Cancer Cachexia (Mouse) | MuRF1 Expression (Muscle) | Increased | Attenuated Induction | [1] |

| Cancer Cachexia (Mouse) | Citrate Synthase Activity (Muscle) | Decreased | Rescued | [1] |

| Cancer Cachexia (Mouse) | Mitochondrial Complex-I Activity (Muscle) | Decreased | Rescued | [1] |

| HFpEF (Rat) | MuRF1 Content (Muscle) | Increased | Reduced | [7] |

| HFpEF (Rat) | Total Protein Ubiquitination (Muscle) | Increased | Lowered | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by MyoMed 205 and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of Action of MyoMed 205 in Myopathy.

Caption: Preclinical Evaluation Workflow for MyoMed 205.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of MyoMed 205.

Animal Models

-

Cancer Cachexia Model: B16F10 melanoma cells are injected into the thighs of mice. Tumor growth and body weight are monitored regularly. MyoMed 205 is administered orally, mixed with the standard diet.[1][6]

-

Heart Failure with Preserved Ejection Fraction (HFpEF) Model: ZSF1 obese rats are used as a model for HFpEF.[7] MyoMed 205 is administered orally for a specified duration.

-

Type 2 Diabetes Mellitus (T2DM) Model: A diet-induced obese (DIO) mouse model is used to study T2DM-associated myopathy.[8] MyoMed 205 is provided in the diet.

-

Denervation-Induced Atrophy Model: Unilateral phrenic nerve denervation is performed in mice to induce diaphragmatic atrophy.[5]

Functional Assessment: Wire Hang Test

The wire hang test is used to assess neuromuscular strength and endurance in mice.

-

A standard wire cage lid is used. The edges are taped to prevent the mouse from climbing off.

-

The mouse is placed on top of the wire lid.

-

The lid is gently shaken to encourage the mouse to grip the wire.

-

The lid is slowly inverted over a padded surface at a safe height.

-

The latency for the mouse to fall is recorded. A cut-off time (e.g., 90 or 300 seconds) is typically used.

In Vitro Muscle Force Measurement

This protocol is used to measure the contractile properties of isolated skeletal muscles (e.g., EDL, soleus).

-

The muscle is carefully dissected and mounted in a bath containing oxygenated Ringer's solution maintained at a physiological temperature.

-

One tendon is fixed, and the other is attached to a force transducer.

-

The muscle is stimulated electrically with platinum electrodes.

-

Optimal muscle length (L0) is determined by adjusting the muscle length to produce maximal twitch force.

-

A frequency-force relationship is established by stimulating the muscle at increasing frequencies to determine the maximal isometric tetanic force (P0).

Histology and Muscle Fiber Cross-Sectional Area (CSA) Analysis

-

Muscle samples are excised, embedded in a suitable medium (e.g., gum tragacanth), and frozen in isopentane cooled by liquid nitrogen.

-

Transverse sections of the muscle are cut using a cryostat.

-

Sections are stained with hematoxylin and eosin (H&E) or specific antibodies for immunofluorescence (e.g., anti-dystrophin to outline the fibers).

-

Images of the stained sections are captured using a microscope.

-

The cross-sectional area of individual muscle fibers is quantified using image analysis software.

Western Blotting for MuRF1 and Ubiquitinated Proteins

-

Muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysate is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against MuRF1 or ubiquitinated proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Mitochondrial Enzyme Activity Assays

The activity of mitochondrial respiratory chain complexes is measured spectrophotometrically.

-

Mitochondria are isolated from muscle tissue homogenates by differential centrifugation.

-

Complex I (NADH:ubiquinone oxidoreductase) activity: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

-

Citrate Synthase activity: The rate of reaction between DTNB and Coenzyme A, which produces a yellow-colored product, is measured at 412 nm.

Proteomics Analysis

-

Proteins are extracted from muscle tissue using a suitable lysis buffer.

-

The protein extract is digested into peptides, typically using trypsin.

-

The resulting peptide mixture is separated using ultra-high-performance liquid chromatography (UHPLC).

-

The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to identify and quantify the proteins present in the sample.

Clinical Development and Future Directions

As of November 2025, a review of publicly available clinical trial registries does not indicate any active or completed clinical trials of MyoMed 205 in human subjects for the treatment of myopathy. The extensive and promising preclinical data strongly support the progression of MyoMed 205 into clinical development.

Future research should focus on:

-

IND-enabling toxicology and safety pharmacology studies: To establish a safe dose range for first-in-human studies.

-

Phase I clinical trials: To evaluate the safety, tolerability, and pharmacokinetic profile of MyoMed 205 in healthy volunteers.

-

Phase II proof-of-concept studies: To assess the efficacy of MyoMed 205 in specific patient populations with myopathies, such as cancer cachexia or sarcopenia associated with heart failure.

-

Biomarker development: To identify and validate biomarkers that can track the biological activity of MyoMed 205 and predict patient response.

Conclusion

MyoMed 205 has emerged as a highly promising, first-in-class therapeutic candidate for the treatment of a wide range of myopathies. Its targeted mechanism of action, focused on the inhibition of the key muscle atrophy-promoting E3 ligase MuRF1, combined with its beneficial effects on anabolic signaling and mitochondrial function, provides a strong rationale for its clinical development. The robust and consistent preclinical data across multiple models of myopathy underscore its potential to address a significant unmet medical need for patients suffering from debilitating muscle wasting and weakness. Further investigation through well-designed clinical trials is warranted to translate the compelling preclinical promise of MyoMed 205 into a tangible therapeutic benefit for patients.

References

- 1. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. treat-nmd.org [treat-nmd.org]

- 4. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.unipd.it [research.unipd.it]

- 7. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Initial In Vitro Studies of MyoMed 205 on C2C12 Myotubes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: MyoMed 205 is a novel small-molecule inhibitor of the E3 ubiquitin ligase Muscle RING-finger protein-1 (MuRF1), a key regulator of muscle protein degradation.[1] MuRF1 is implicated in muscle wasting (atrophy) associated with various chronic conditions, including cardiac cachexia and cancer.[2][3] This document outlines the foundational data on MyoMed 205, including its mechanism of action and significant in vivo results that provide the basis for its proposed application in treating muscle atrophy. Furthermore, this guide details a comprehensive experimental protocol for evaluating the efficacy of MyoMed 205 in an in vitro model using dexamethasone-induced atrophy in C2C12 myotubes.

Core Mechanism of Action

MyoMed 205 is a chemically modified variant of its predecessor (ID#704946), designed for enhanced serum stability.[1] Its primary mechanism is the inhibition of MuRF1 activity and the expression of MuRF1 and its related protein, MuRF2.[1] MuRF1 is a muscle-specific E3 ubiquitin ligase that targets key structural proteins, such as myosin heavy chain, for degradation by the ubiquitin-proteasome system.[2] By inhibiting MuRF1, MyoMed 205 is designed to spare muscle protein from degradation, thus preserving muscle mass and function.

The signaling cascade upstream of MuRF1 often involves the IGF-1/Akt pathway. Activation of Akt is known to suppress the transcription factor FoxO1, which in turn would normally promote the expression of MuRF1.[2][4] Studies have shown that MyoMed 205 treatment leads to the activation of the Akt signaling cascade, suggesting a multi-faceted role in both suppressing catabolism and potentially promoting anabolic signals.[2][4]

Signaling Pathway Overview

The following diagram illustrates the putative signaling pathway influenced by MyoMed 205.

Summary of Preclinical In Vivo Data

While specific in vitro data on C2C12 myotubes is not yet published, extensive in vivo studies in rodent models of muscle wasting have demonstrated the significant therapeutic potential of MyoMed 205.

Table 1: Effect of MyoMed 205 on Muscle Mass in ZSF1 Obese Rats (HFpEF Model)

Data extracted from studies on heart failure with preserved ejection fraction models.

| Muscle Type | Treatment Group | Normalized Muscle Wet Weight (mg/mm) | % Change vs. Obese Control |

| Tibialis Anterior (TA) | ZSF1-Lean (Healthy) | ~6.8 | N/A |

| ZSF1-Obese (Control) | ~5.4 | N/A | |

| ZSF1-Obese + MyoMed-205 | ~6.8 | +26%[2] | |

| Soleus | ZSF1-Lean (Healthy) | ~0.8 | N/A |

| ZSF1-Obese (Control) | ~0.7 | N/A | |

| ZSF1-Obese + MyoMed-205 | ~0.8 | +14% (approx.) | |

| Extensor Digitorum Longus (EDL) | ZSF1-Lean (Healthy) | ~0.6 | N/A |

| ZSF1-Obese (Control) | ~0.5 | N/A | |

| ZSF1-Obese + MyoMed-205 | ~0.6 | +20% (approx.) |

Table 2: Effect of MyoMed 205 on Body Weight in Cancer Cachexia Model (B16F10 Melanoma)

Data reflects the compound's ability to mitigate systemic wasting.

| Day of Study | Treatment Group | Body Weight Change from Baseline |

| Day 12 | Tumor-Bearing (Control Diet) | -5%[3] |

| Tumor-Bearing + MyoMed-205 | -2%[3] |

These in vivo results strongly support the hypothesis that MyoMed 205 can effectively counteract muscle atrophy by inhibiting its molecular drivers.

Proposed Experimental Protocol for C2C12 Myotube Atrophy Assay

This section provides a detailed methodology for assessing the efficacy of MyoMed 205 in preventing dexamethasone-induced atrophy in C2C12 myotubes.

Materials and Reagents

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Reagents: Dexamethasone (DEX), MyoMed 205, Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA), Hoechst 33342, anti-Myosin Heavy Chain (MyHC) antibody.

Experimental Workflow

The workflow involves differentiating C2C12 myoblasts into myotubes, inducing atrophy with dexamethasone, and treating with MyoMed 205 to assess its protective effects.

Step-by-Step Procedure

-

Cell Culture and Differentiation:

-

Seed C2C12 myoblasts in 12-well plates at a density of 2x10⁵ cells/well in Growth Medium.

-

Once cells reach ~80-90% confluency (approx. 48 hours), replace GM with Differentiation Medium to induce myotube formation.

-

Allow cells to differentiate for 72 hours, replacing DM daily. Mature, multinucleated myotubes should be visible.

-

-

Atrophy Induction and Treatment:

-

Prepare treatment media. Dexamethasone is used to induce an atrophic state, upregulating MuRF1.[5]

-

Vehicle Control: DM + DMSO.

-

Atrophy Control: DM + 100 µM Dexamethasone.

-

Test Group: DM + 100 µM Dexamethasone + MyoMed 205 (at various concentrations, e.g., 1 µM, 5 µM, 10 µM).

-

-

Aspirate old media from myotubes and apply treatment media.

-

Incubate for 48 hours.

-

-

Endpoint Analysis:

-

Immunofluorescence for Morphometry:

-

Fix cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 5% Bovine Serum Albumin (BSA).

-

Incubate with primary antibody against MyHC overnight at 4°C.

-

Incubate with a fluorescent secondary antibody and co-stain with Hoechst 33342 for nuclei.

-

Image using a fluorescence microscope. Measure the diameter of >50 myotubes per condition. Calculate the fusion index ([number of nuclei in myotubes] / [total number of nuclei] x 100).

-

-

Western Blotting:

-

Lyse cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Probe for key proteins: MuRF1, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).

-

Quantify band intensity to determine changes in protein expression and signaling.

-

-

Expected Outcomes and Interpretation

Based on its known mechanism, treatment with MyoMed 205 is expected to:

-

Preserve Myotube Diameter: Myotubes treated with DEX + MyoMed 205 should exhibit significantly larger diameters compared to those treated with DEX alone.

-

Reduce MuRF1 Expression: Western blot analysis should confirm a reduction in the DEX-induced upregulation of MuRF1 protein.

-

Modulate Akt Signaling: An increase in the ratio of phosphorylated Akt to total Akt may be observed, consistent with in vivo findings.

Successful outcomes in this in vitro model would provide direct cellular evidence of MyoMed 205's efficacy in preventing muscle atrophy, complementing the existing robust in vivo data and supporting its further development as a therapeutic agent.

References

- 1. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

- 2. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

MyoMed 205: A Novel Modulator of MuRF1/MuRF2 Expression in Skeletal Muscle

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the effects of MyoMed 205 on the expression of Muscle RING Finger 1 (MuRF1) and Muscle RING Finger 2 (MuRF2) in skeletal muscle tissue. MyoMed 205 is a small molecule inhibitor that has demonstrated significant potential in mitigating muscle wasting associated with various pathological conditions, including cancer cachexia, heart failure, and disuse atrophy. This document consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Mechanism of Action

MyoMed 205 functions as a small molecule that inhibits the activity of MuRF1 (also known as TRIM63) and attenuates the expression of both MuRF1 and MuRF2.[1] MuRF1 is a critical muscle-specific E3 ubiquitin ligase that plays a pivotal role in muscle catabolism during chronic wasting states by targeting myofibrillar proteins for degradation via the ubiquitin-proteasome system.[1][2] MyoMed 205 has been chemically modified from its lead compound to enhance serum stability, making it a viable candidate for in vivo studies and therapeutic development.[3]

Quantitative Effects on MuRF1/MuRF2 Expression and Muscle Physiology

MyoMed 205 has been evaluated in several preclinical models of muscle atrophy, demonstrating its efficacy in preserving muscle mass and function. The following tables summarize the key quantitative findings from these studies.

| Animal Model | Muscle Type | Treatment Group | Change in MuRF1 Expression | Change in MuRF2 Expression | Reference |

| Melanoma-Bearing Mice (Cancer Cachexia) | Extensor Digitorum Longus (EDL) | MyoMed 205 Fed | Attenuated induction of MuRF1 | No significant change | [4] |

| ZSF1 Obese Rats (HFpEF) | Tibialis Anterior (TA) | MyoMed 205 Treated | Reduced MuRF1 content | Not specified | [3][5] |

| ZSF1 Obese Rats (HFpEF) | Extensor Digitorum Longus (EDL) | MyoMed 205 Treatment | Numerically decreased (p=0.09) | Not specified | [6] |

| Diaphragm Denervation (Disuse Atrophy) | Diaphragm | MyoMed 205 | Modulated MuRF2 | Modulated MuRF2 | [3][7] |

| Animal Model | Muscle Type | Treatment Group | Key Physiological Outcomes | Reference |

| Melanoma-Bearing Mice (Cancer Cachexia) | EDL, Tibialis Anterior (TA), Soleus | MyoMed 205 and MyoMed 946 Fed | Reduced weight loss in TA, soleus, and EDL muscles; Augmented muscle performance | [3][4] |

| ZSF1 Obese Rats (HFpEF) | Tibialis Anterior (TA) | MyoMed 205 Treated | Increased muscle mass and cross-sectional area (CSA) by 26%; Reduced total muscle protein ubiquitination; Improved diastolic function | [3][5] |

| Diaphragm Denervation (Disuse Atrophy) | Diaphragm | MyoMed 205 | Conferred a protective influence on early-stage diaphragmatic dysfunction and atrophy | [3][7] |

Signaling Pathways Modulated by MyoMed 205

MyoMed 205 exerts its protective effects on muscle tissue through the modulation of several key signaling pathways. The primary mechanism involves the direct inhibition of MuRF1, a central regulator of muscle protein degradation. Furthermore, MyoMed 205 has been shown to influence upstream and downstream signaling cascades, including the Akt pathway and mitochondrial metabolism.

Experimental Protocols

The following sections detail the generalized methodologies employed in studies investigating the effects of MyoMed 205.

Animal Models and Drug Administration

-

Cancer Cachexia Model: B16F10 melanoma cells are injected into the thighs of mice. MyoMed 205 is administered by supplementing the standard diet with the compound (e.g., 1 g/kg of diet).[4]

-

Heart Failure with Preserved Ejection Fraction (HFpEF) Model: Obese ZSF1 rats are used as a model for HFpEF. MyoMed 205 is administered orally as a food supplement.[3][5]

-

Disuse Atrophy Model: Unilateral diaphragmatic denervation is performed in rodents to induce disuse atrophy of the diaphragm muscle. MyoMed 205 is administered to assess its protective effects.[7]

Western Blotting for MuRF1/MuRF2 Expression

-

Tissue Homogenization: Muscle tissue samples (e.g., Tibialis Anterior, EDL, Diaphragm) are collected and snap-frozen in liquid nitrogen. Tissues are then homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for MuRF1, MuRF2, and a loading control (e.g., GAPDH or β-actin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of MuRF1 and MuRF2 are normalized to the loading control.

Muscle Function and Histological Analysis

-

In Vitro Muscle Force Measurement: Isolated muscles (e.g., EDL or soleus) are mounted in a bath containing Krebs-Ringer bicarbonate buffer and subjected to electrical stimulation to measure contractile properties such as twitch and tetanic force.

-

Histology and Cross-Sectional Area (CSA) Measurement: Muscle samples are embedded in an optimal cutting temperature (OCT) compound, frozen, and sectioned. The sections are stained with hematoxylin and eosin (H&E) or specific antibodies for fiber typing. The cross-sectional area of individual muscle fibers is then measured using imaging software.

Conclusion

MyoMed 205 represents a promising therapeutic agent for combating muscle wasting across a spectrum of diseases. Its ability to inhibit MuRF1 activity and downregulate the expression of both MuRF1 and MuRF2 provides a targeted approach to shifting the balance from protein degradation to protein synthesis in skeletal muscle. The preclinical data summarized in this whitepaper strongly support the continued investigation of MyoMed 205 in clinical settings for the treatment of muscle atrophy and related conditions. Further research is warranted to fully elucidate the downstream effects of MyoMed 205 on various signaling pathways and to optimize its therapeutic application.

References

- 1. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MyoMed205 Counteracts Titin Hyperphosphorylation and the Expression of Contraction‐Regulating Proteins in a Rat Model of HFpEF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research on MyoMed-205: A Novel Therapeutic Approach for Cardiac Cachexia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiac cachexia is a multifactorial wasting syndrome characterized by significant loss of muscle mass, fat tissue, and bone, leading to increased morbidity and mortality in patients with heart failure. The pathophysiology of cardiac cachexia is complex, involving an imbalance between anabolic and catabolic signaling pathways, chronic inflammation, and neurohormonal activation. A key player in the catabolic processes is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), being a critical mediator of muscle protein degradation. MyoMed-205 has emerged as a promising small-molecule inhibitor of MuRF1, demonstrating significant therapeutic potential in preclinical models of cardiac cachexia and other muscle wasting conditions. This technical guide provides a comprehensive overview of the foundational research on MyoMed-205, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to Cardiac Cachexia

Cardiac cachexia is a severe complication of chronic heart failure (CHF), contributing to a poor prognosis. The syndrome is driven by a complex interplay of factors, including:

-

Neurohormonal Activation: Elevated levels of angiotensin II (Ang II) and catecholamines promote catabolism.[1][2] Ang II, in particular, has been shown to increase protein breakdown, reduce protein synthesis in skeletal muscle, and decrease appetite.[1]

-

Pro-inflammatory Cytokines: Increased levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other cytokines drive systemic inflammation and contribute to muscle wasting.[2][3]

-

Anabolic/Catabolic Imbalance: A shift towards catabolism is characterized by the upregulation of protein degradation pathways, such as the UPS and autophagy, and the downregulation of anabolic pathways like the insulin-like growth factor-1 (IGF-1)/Akt/mTOR signaling cascade.[4][5]

-

Myostatin and Activin Signaling: Members of the transforming growth factor-beta (TGF-β) superfamily, myostatin and activin, are potent negative regulators of muscle mass.[2]

The convergence of these pathways on skeletal and cardiac muscle leads to the profound wasting observed in cardiac cachexia.

MyoMed-205: A Targeted MuRF1 Inhibitor

MyoMed-205 is a small-molecule inhibitor designed to specifically target MuRF1, an E3 ubiquitin ligase predominantly expressed in striated muscle.[6][7][8] MuRF1 plays a crucial role in the degradation of myofibrillar proteins by tagging them for destruction by the proteasome. By inhibiting MuRF1, MyoMed-205 aims to attenuate muscle protein degradation, thereby preserving muscle mass and function.

Mechanism of Action

The primary mechanism of action of MyoMed-205 is the inhibition of MuRF1's ability to recognize and ubiquitinate its target proteins.[8][9] This leads to a reduction in the overall ubiquitination of muscle proteins and a decrease in their subsequent degradation.[6][9] Research suggests that MyoMed-205 may also exert its effects through:

-

Modulation of Upstream Signaling: MyoMed-205 has been shown to increase the phosphorylation of Akt, a key kinase in the anabolic IGF-1 signaling pathway.[7][10]

-